Avanafil impurity 15 is a chemically related substance that arises during the synthesis of avanafil, a phosphodiesterase type 5 inhibitor primarily used for treating erectile dysfunction. Understanding this impurity is crucial for ensuring the quality and safety of avanafil as a pharmaceutical product. The identification and characterization of impurities are essential for regulatory compliance and the development of robust manufacturing processes.
Avanafil was first approved in 2012 and is marketed under various brand names. The compound is synthesized using specific chemical precursors, and during its production, various impurities can form. The identification of these impurities, including impurity 15, typically involves advanced analytical techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Avanafil impurity 15 is classified as a process-related impurity. Process-related impurities are substances that are not the desired product but may be formed during the synthesis or processing of the primary compound. These impurities can affect the efficacy and safety of the final pharmaceutical product, making their characterization and control vital in pharmaceutical manufacturing.
The synthesis of avanafil impurity 15 has been explored in various studies. The primary synthetic route involves several key steps, including nucleophilic substitution reactions, condensation reactions, and hydrolysis. For example, one method utilizes cytosine as a starting material, which undergoes halogenation followed by condensation with other chemical entities to yield avanafil and its related impurities .
The synthesis process typically employs controlled conditions to minimize the formation of unwanted by-products. Advanced techniques like gradient UPLC are used to monitor the reaction progress and identify impurities at various stages. The process often includes purification steps to isolate the desired compound from its impurities effectively .
The molecular structure of avanafil impurity 15 can be elucidated through spectroscopic techniques such as NMR and mass spectrometry. These methods provide insights into the molecular weight, functional groups, and connectivity of atoms within the molecule.
The molecular formula for avanafil impurity 15 has been determined through analytical studies. For instance, mass spectrometry can reveal the exact mass of the impurity, while NMR provides detailed information about its structural framework .
Avanafil impurity 15 can participate in various chemical reactions typical for organic compounds. These may include hydrolysis, reduction, or further substitution reactions depending on its functional groups.
The stability of this impurity under different conditions (e.g., temperature, pH) is crucial for understanding its behavior during storage and formulation. Studies have shown that certain conditions can lead to degradation or transformation into other impurities .
Avanafil impurity 15 may exhibit distinct physical properties such as melting point, solubility, and appearance. These properties are essential for characterizing the impurity and ensuring it meets quality standards.
The chemical properties include reactivity with common reagents used in pharmaceutical formulations. Understanding these properties helps assess potential interactions with other components in drug formulations .
The primary application of studying avanafil impurity 15 lies in pharmaceutical quality control. By identifying and quantifying this impurity, manufacturers can ensure that their products meet regulatory standards for safety and efficacy. Additionally, research into process-related impurities contributes to developing more efficient synthetic methods that minimize unwanted by-products.
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: